methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate
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Overview
Description
Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate typically involves the reaction of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The resulting product is then reacted with leucine methyl ester to form the final compound. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-thiouracil: A precursor in the synthesis of the compound.
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: An intermediate in the synthesis process.
2-Ureido-4[1H]-6-methyl-pyrimidinone: Another pyrimidine derivative with similar structural features.
Uniqueness
Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H20N4O4S |
---|---|
Molecular Weight |
328.39 g/mol |
IUPAC Name |
methyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C13H20N4O4S/c1-7(2)4-8(12(20)21-3)15-11(19)6-22-13-16-9(14)5-10(18)17-13/h5,7-8H,4,6H2,1-3H3,(H,15,19)(H3,14,16,17,18) |
InChI Key |
OHZZNTUWXSIEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CSC1=NC(=CC(=O)N1)N |
Origin of Product |
United States |
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